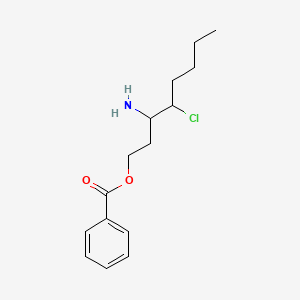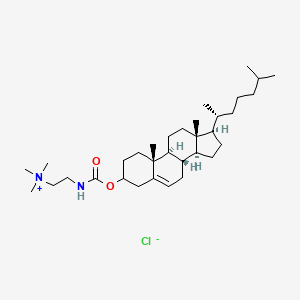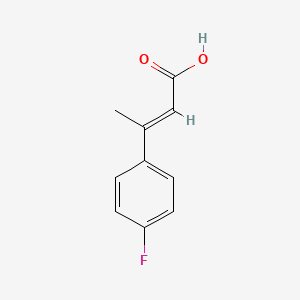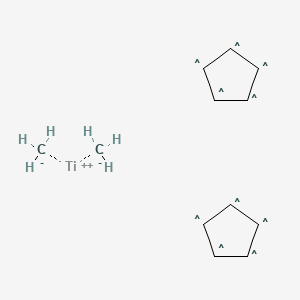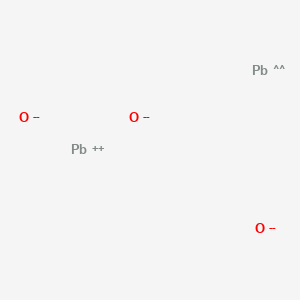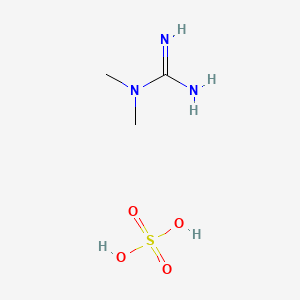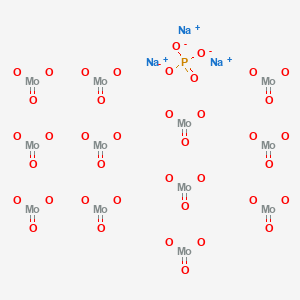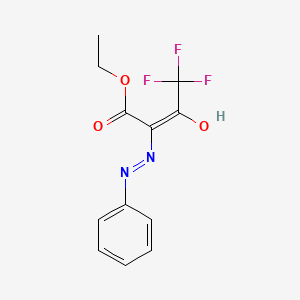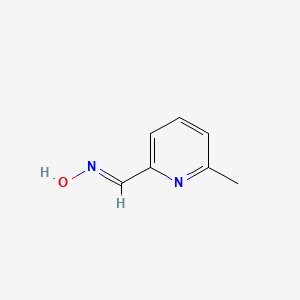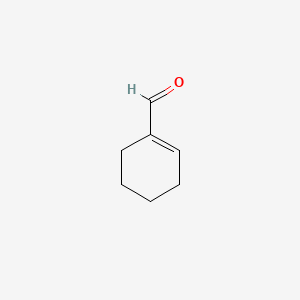
Choline methionine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline is a nutrient found in a wide variety of vitamins including pre-natal formulations . It is a basic constituent of lecithin that is found in many plants and animal organs . It is important as a precursor of acetylcholine, as a methyl donor in various metabolic processes, and in lipid metabolism . Choline is also a major part of another membrane phospholipid, sphingomyelin, also important for the maintenance of cell structure and function .
Synthesis Analysis
Choline is synthesized in the body or consumed through the diet . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis . A critical review of approaches based on extraction and quantitation of each choline ester as well as hydrolysis-based methods for determination of total choline in foods and dietary supplements is presented .
Molecular Structure Analysis
Choline is a quaternary amine that is synthesized in the body or consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine .
Chemical Reactions Analysis
Choline is a precursor for the neurotransmitter acetylcholine (ACh) and is a major source of methyl groups in the diet; these are important for various cellular methylation reactions . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .
Physical And Chemical Properties Analysis
Choline is a water-soluble essential nutrient that is produced in the body in small quantities . It is also found in foods such as meats, fish, nuts, beans, vegetables, and eggs .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1334-17-4 |
|---|---|
Produktname |
Choline methionine tartrate |
Molekularformel |
C14H30N2O9S |
Molekulargewicht |
402.461 |
Synonyme |
Choline methionine tartrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



